molecular formula C28H23N2O6+ B13443464 [4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate

[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate

Cat. No.: B13443464
M. Wt: 483.5 g/mol
InChI Key: PGRJFVXATJOYSA-UHFFFAOYSA-N
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Description

[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of acridine and pyrrolidinone moieties, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the acridine core, followed by the introduction of the pyrrolidinone group through a series of condensation and cyclization reactions. Common reagents used in these steps include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine

In medicine, the compound may be studied for its pharmacological properties, including its ability to interact with specific enzymes or receptors. This research can lead to the development of new drugs or diagnostic tools.

Industry

Industrially, the compound can be used in the production of specialty chemicals, dyes, and materials with specific properties. Its reactivity and stability make it suitable for various applications in manufacturing and materials science.

Mechanism of Action

The mechanism of action of [4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate methyl sulfate
  • 1-(4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-2,6-dimethylphenyl)-10-methylacridin-10-ium-9-carboxylate

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C28H23N2O6+

Molecular Weight

483.5 g/mol

IUPAC Name

[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate

InChI

InChI=1S/C28H23N2O6/c1-16-14-18(27(33)36-30-23(31)12-13-24(30)32)15-17(2)26(16)35-28(34)25-19-8-4-6-10-21(19)29(3)22-11-7-5-9-20(22)25/h4-11,14-15H,12-13H2,1-3H3/q+1

InChI Key

PGRJFVXATJOYSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C)C(=O)ON5C(=O)CCC5=O

Origin of Product

United States

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